Imidazo[1,2-a]pyridine-7-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-7(11)5-6/h1-5H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZNGUJOGWVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290739 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-69-8 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036990-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine 7 Carboxamide and Its Analogues
Classical Condensation Reactions for Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The foundational methods for constructing the imidazo[1,2-a]pyridine ring system typically involve the condensation of a substituted 2-aminopyridine (B139424) with a suitable electrophilic partner. These reactions are valued for their reliability and access to a wide range of starting materials.
One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine core is the reaction between a 2-aminopyridine and an α-halocarbonyl compound. acs.orgbio-conferences.org This reaction, first reported by Tschitschibabin, initially involved heating 2-aminopyridine with bromoacetaldehyde (B98955) to produce the fused heterocyclic system. bio-conferences.org Over the years, this method has been refined, with numerous research groups developing catalytic and non-catalytic systems to improve yields and reaction conditions. bio-conferences.orgscirp.org For instance, a catalyst- and solvent-free method has been developed where α-bromo/chloroketones react with 2-aminopyridines at 60°C. bio-conferences.org
Ketones and other carbonyl compounds are also efficiently used as substrates. acs.org Copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been shown to be compatible with a broad range of functional groups. organic-chemistry.org Similarly, reactions with β-keto esters or 1,3-diones, mediated by carbon tetrabromide, provide access to substituted imidazo[1,2-a]pyridines under mild, metal-free conditions. organic-chemistry.org
Table 1: Examples of Classical Condensation Reactions
| Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminopyridine, α-Haloketone | Neutral/basic conditions, often with heating | Substituted Imidazo[1,2-a]pyridine | acs.orgbio-conferences.org |
| 2-Aminopyridine, Acetophenone | CuI catalyst, aerobic oxidation | 2-Aryl-Imidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine, β-Keto ester | CBr4, metal-free | Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine, Nitroolefin | FeCl3 catalyst | 3-Unsubstituted Imidazo[1,2-a]pyridine | bio-conferences.org |
Multicomponent reactions (MCRs) are highly efficient synthetic tools that offer significant advantages in terms of atom economy, convergence, and the rapid generation of molecular diversity. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines. nih.govmdpi.com This reaction involves the condensation of a 2-amino-pyridine, an aldehyde, and an isocyanide. bio-conferences.org
The GBB reaction is typically catalyzed by Brønsted or Lewis acids. beilstein-journals.org Scandium triflate has been shown to be an effective catalyst for this transformation, accommodating a wide spectrum of aldehydes. bio-conferences.org In a push for greener chemistry, heteropolyacids like phosphotungstic acid (HPW) have been employed as highly efficient, non-toxic, and economical catalysts. beilstein-journals.org The use of HPW (2 mol%) in ethanol (B145695) under microwave irradiation allows for the synthesis of imidazo[1,2-a]pyridines in high yields (up to 99%) in as little as 30 minutes, and is notably successful with often less-reactive aliphatic aldehydes. beilstein-journals.org Other variations include a transition-metal-free approach using ynals, pyridin-2-amines, and alcohols or thiols. acs.org
Table 2: Catalysts and Conditions for the Groebke–Blackburn–Bienaymé Reaction
| Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Scandium Triflate (Sc(OTf)3) | Methanol, Microwave | Broad aldehyde scope | bio-conferences.org |
| Perchloric Acid (HClO4) | Methanol | One of the originally reported catalysts | nih.gov |
| Ammonium (B1175870) Chloride (NH4Cl) | Ethanol, Microwave | Greener catalyst, efficient | mdpi.comsciforum.net |
| Phosphotungstic Acid (HPW) | Ethanol, Microwave | High yields, low catalyst loading, works with aliphatic aldehydes | beilstein-journals.org |
Advanced Synthetic Approaches to Imidazo[1,2-a]pyridine-7-carboxamide Derivatives
While classical methods are effective for creating the core structure, advanced synthetic strategies are often required to install specific functionalities, such as the 7-carboxamide group, onto the preformed imidazo[1,2-a]pyridine ring.
Palladium-catalyzed coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For the direct synthesis of imidazo[1,2-a]pyridine-carboxamides, Pd-catalyzed aminocarbonylation has been successfully employed. mdpi.com This method utilizes iodo-imidazo[1,2-a]pyridine precursors, which can be synthesized via the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. mdpi.com
In a notable application, 6-iodo and 8-iodoimidazo[1,2-a]pyridines were converted to their corresponding carboxamide derivatives using a recyclable palladium catalyst. mdpi.com The catalyst, with palladium immobilized on a supported ionic liquid phase, efficiently facilitated the aminocarbonylation reaction. mdpi.com This heterogeneous catalysis approach not only allows for good to excellent yields of the desired amides but also offers the benefit of catalyst recyclability and low palladium leaching. mdpi.com In some cases, particularly with aliphatic amines, the reaction conditions can be tuned to selectively produce either the simple amide or an α-ketoamide. mdpi.com
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. rsc.org While much of the research on imidazo[1,2-a]pyridines has focused on functionalizing the C3 position, methods for modifying the pyridine (B92270) ring are also being developed. rsc.orgnih.gov
A regioselective copper-catalyzed C-H functionalization has been reported for the synthesis of C3-substituted ketoamides from N,N-dialkyl acetamides, using molecular oxygen as the oxidant. mdpi.comnih.gov Although this example targets the C3 position, the principles of transition-metal-catalyzed C-H activation are broadly applicable and represent a promising avenue for the direct introduction of carboxamide functionalities or their precursors at other positions, including C7. nih.gov These methods avoid the multi-step sequences often required in classical syntheses. rsc.org
Photoredox catalysis using visible light has become a powerful tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. nih.govmdpi.com This approach has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.comnih.gov
For example, visible light-induced reactions have been used for the C3-sulfonylation and C3-phosphorylation of the imidazo[1,2-a]pyridine core using organic photoredox catalysts like rose bengal or rhodamine B at room temperature. mdpi.com Another strategy involves the formation of electron donor-acceptor (EDA) complexes, which become photoactive upon visible light irradiation, to achieve perfluoroalkylation at the C3 position. nih.gov While these methods have predominantly been demonstrated for C3 functionalization, the ongoing development in photocatalysis holds potential for the selective functionalization of other positions on the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a green and efficient method for synthesizing imidazo[1,2-a]pyridine cores. This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. scispace.comresearchgate.net
A notable application of ultrasound is in the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction (MCR) that efficiently produces 3-amino-imidazo[1,2-a]pyridines. researchgate.netmdpi.com Researchers have successfully employed ultrasound irradiation, often with a green catalyst like ammonium chloride in an ethanol solvent, to synthesize various imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net For instance, the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under ultrasonic conditions provides a rapid and efficient route to the core structure. researchgate.netnih.gov While direct ultrasound-assisted synthesis of this compound is not extensively detailed, the methods for creating the core scaffold are well-established. scispace.com For example, a simple and rapid method involves reacting 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation in a non-toxic solvent like PEG-400, yielding a variety of imidazo[1,2-a]pyridines in good to excellent yields. scispace.com Another metal-free approach utilizes a KI/tert-butyl hydroperoxide system in water to achieve C-H functionalization of ketones for the synthesis of the scaffold. organic-chemistry.org
The primary advantages of this sonochemical approach include its operational simplicity, the use of inexpensive and readily available catalysts, and its alignment with the principles of green chemistry. researchgate.net
Derivatization Strategies for Structural Diversity
To explore the chemical space around the imidazo[1,2-a]pyridine scaffold, various derivatization strategies are employed. These include introducing functional groups at specific positions and fundamentally altering the core structure through scaffold hopping.
Introduction of Carboxamide Moieties at Specific Positions (e.g., C7, C3, C2)
The position of the carboxamide group on the imidazo[1,2-a]pyridine ring is critical and can be achieved through several synthetic routes.
C7-Carboxamides: The synthesis of C7-carboxamides often starts from a corresponding C7-substituted precursor. For example, methyl 2-chloro-3-cyclopropyl-5-methoxy-imidazo[1,2-a]pyridine-7-carboxylate serves as a starting material for further derivatization. chemicalbook.com
C3-Carboxamides: This class of compounds has attracted significant attention. nih.gov A common synthetic route involves the reaction of a 2-aminopyridine with an appropriate keto-ester, such as ethyl 2-chloroacetoacetate, to form the imidazo[1,2-a]pyridine-3-carboxylate ester. nih.gov This ester is then saponified to the corresponding carboxylic acid, which can be coupled with a wide range of amines using standard peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired C3-carboxamide derivatives. nih.govacs.org The functionalization at the C3 position is facilitated by its electron-rich character, making it susceptible to attack by electrophiles. researchgate.net
C2-Carboxamides: The synthesis of imidazo[1,2-a]pyridine-2-carboxamides has also been explored. rsc.orgnih.gov These syntheses allow for the evaluation of how moving the carboxamide moiety from other positions, such as C3, affects the compound's properties. rsc.org
The table below summarizes the synthetic approaches for introducing carboxamide groups at different positions.
| Position | Synthetic Precursor/Method | Key Features |
| C7 | C7-carboxylates or other functionalized C7-precursors. chemicalbook.com | Allows for late-stage functionalization. |
| C3 | Condensation of 2-aminopyridine with a keto-ester, followed by saponification and amide coupling. nih.gov | The most widely explored position for carboxamide introduction. nih.govacs.org |
| C2 | Specific synthetic routes targeting C2 functionalization. rsc.orgnih.gov | Provides structural isomers to C3- and C7-carboxamides. |
Scaffold Hopping and Analogue Synthesis
Scaffold hopping is a computational and synthetic strategy used to identify structurally novel compounds by replacing the core molecular framework (the scaffold) while retaining similar functionality. This approach has been applied to the imidazo[1,2-a]pyridine class to discover new derivatives. rsc.orgnih.gov
One example involves replacing the imidazo[1,2-a]pyridine core with a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) framework. rsc.org This strategy aims to identify new bicyclic scaffolds that can mimic the parent structure's essential features. rsc.org Another application of scaffold hopping led to the identification of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives from an initial 1,3-oxazole-based compound. bioworld.com This was achieved through structure-based drug design, leading to the synthesis of a novel series of compounds. bioworld.com
Analogue synthesis also involves making modifications to the substituents on the imidazo[1,2-a]pyridine ring. For instance, a library of imidazo[1,2-a]pyridine amides and sulfonamides was created by employing a molecular hybridization strategy. nih.gov These systematic modifications are crucial for establishing structure-activity relationships and optimizing the properties of the lead compounds.
| Strategy | Description | Example |
| Scaffold Hopping | Replacing the core imidazo[1,2-a]pyridine structure with a different, but functionally similar, heterocyclic system. rsc.orgnih.gov | Replacing the imidazo[1,2-a]pyridine scaffold with a pyrazolo[1,5-a]pyridine (B1195680) core. rsc.org |
| Analogue Synthesis | Modifying substituents at various positions (e.g., C2, C6) on the existing imidazo[1,2-a]pyridine scaffold. nih.gov | Synthesis of a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides with various substituents. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Imidazo 1,2 a Pyridine 7 Carboxamide Analogues
Impact of Substituents on Biological Potency and Selectivity
The potency and selectivity of imidazo[1,2-a]pyridine (B132010) analogues are significantly modulated by the substituents at various positions of the heterocyclic core, particularly at the C2, C6, and C7 positions.
In the context of antitubercular activity, strategic placement of small alkyl and halo groups has yielded compounds with potent activity against Mycobacterium tuberculosis (Mtb). For instance, initial structure-activity relationship (SAR) studies identified that adding an ethyl group at the C2 position and a chloro group at the C6 position resulted in a compound with markedly improved potency against both extracellular and intracellular Mtb. nih.govrsc.org The combination of a 2,7-dimethyl substitution on the imidazo[1,2-a]pyridine core has also been shown to produce agents with excellent potency against multi- and extensive drug-resistant TB strains. acs.org
Further SAR studies have elaborated on these findings. The substitution of a methyl group at C7 with a chloro group on the imidazo[1,2-a]pyridine core was found to decrease antitubercular activity approximately five-fold. nih.gov Conversely, the presence of larger, more lipophilic biaryl ethers attached to the core structure led to compounds with outstanding nanomolar potency, regardless of whether the substitution on the biaryl ether was a chlorine or fluorine atom. nih.gov In some series, hetero-aryl groups on a C2-phenyl ring were also found to generally improve potency. researchgate.net
The nature of the C2 substituent also plays a critical role in determining selectivity for other biological targets. In a series of derivatives developed for antiviral activity against human cytomegalovirus (HCMV), the biological effect was strongly influenced by the C2-substituent. nih.gov Similarly, for anti-inflammatory activity targeting the cyclooxygenase-2 (COX-2) isozyme, appending a nitro (-NO2) group at the C3 position while having a carboxyl group at C2 resulted in the most potent derivative. informahealthcare.com
Table 1: Impact of Substituents on the Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues
| Compound | Substituent(s) | Target/Strain | Activity (MIC) |
|---|---|---|---|
| Analogue A | 2,7-dimethyl | M. tuberculosis H37Rv | 0.4 - 1.9 µM (MIC90) rsc.org |
| Analogue B | 2-ethyl, 6-chloro | Extracellular M. tuberculosis | 0.0009 µM (MIC80) nih.govrsc.org |
| Analogue C | 7-methyl, 3-(biaryl ether) | M. tuberculosis H37Rv | 0.02 µM nih.gov |
| Analogue D | 7-chloro, 3-(biaryl ether) | M. tuberculosis H37Rv | 0.004 µM nih.gov |
| Analogue E | 2-dibenzo[b,d]thiophenyl | M. tuberculosis H37Rv | 0.78 µg/mL researchgate.net |
Positional Effects of Carboxamide Group on Activity (e.g., C2, C3, C7)
The position of the carboxamide functional group on the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity, particularly in the development of antitubercular agents. Comparative studies have consistently shown that the regiochemistry of this group dictates both potency and potentially the mechanism of action.
Research has demonstrated that imidazo[1,2-a]pyridine-3-carboxamides are generally more potent antitubercular agents than their corresponding 2-carboxamide (B11827560) isomers. nih.govrsc.org In one study, a series of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives showed significantly weaker minimum inhibitory concentrations (MICs) against Mtb compared to analogous 3-carboxamides. nih.gov This suggests a possible switch in the mode of action dependent on the carboxamide position. nih.govrsc.org The 3-carboxamide series has been extensively explored, leading to the development of compounds with nanomolar activity against drug-resistant Mtb strains. nih.govnih.gov For example, N-benzylcarboxamide at the C3 position showed potent activity, whereas other modifications at this site abolished it. nih.govrsc.org
While the C3 position is often favored for antitubercular activity, functionalization at other positions has proven effective for different therapeutic targets or within different molecular frameworks. For instance, a novel class of imidazo[1,2-a]pyridine-8-carboxamides was identified as a potential lead series for antimycobacterial agents. researchgate.net Although less common in recent literature for potent activity, the C7-carboxamide scaffold remains a key area of interest, serving as a foundational structure for further analogue development.
Table 2: Influence of Carboxamide Position on Antitubercular Activity
| Position of Carboxamide | Compound Series | General Activity Trend |
|---|---|---|
| C2 | Imidazo[1,2-a]pyridine-2-carboxamides | Weaker activity (MICs often >17 µM). nih.gov |
| C3 | Imidazo[1,2-a]pyridine-3-carboxamides | Highly potent activity (MICs in nanomolar range). nih.govrsc.orgnih.gov |
| C8 | Imidazo[1,2-a]pyridine-8-carboxamides | Identified as a potent lead series (MICs as low as 0.78 µg/mL). researchgate.net |
Stereochemical Influences on Target Interaction
The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on how a molecule interacts with its biological target. For imidazo[1,2-a]pyridine derivatives, chirality can be a deciding factor in their pharmacological activity.
In studies of imidazo[1,2-a]pyridine derivatives designed as inhibitors of gastric acid secretion, a clear stereochemical preference was observed. The (S)-enantiomers of the tested compounds were found to be significantly more potent in their inhibitory activity compared to their (R)-enantiomers. researchgate.net This suggests that the target, likely a specific receptor or enzyme, has a chiral binding pocket that accommodates the (S)-configuration more effectively, leading to a stronger and more productive interaction. Such stereoselectivity is a common feature in drug-target interactions, where a precise spatial orientation is required for optimal binding and subsequent biological response.
Physicochemical Parameters Affecting Biological Response (e.g., lipophilicity)
The biological response of imidazo[1,2-a]pyridine analogues is not solely governed by their structural features but also by their physicochemical properties, with lipophilicity being a key parameter. Lipophilicity, often described as the ability of a compound to dissolve in fats, oils, and non-polar solvents, plays a dual role in influencing both potency and pharmacokinetic properties.
Structure-property relationship (SPR) studies have established a direct correlation between increased lipophilicity and enhanced biological potency in certain series. For example, in the development of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, it was revealed that analogues bearing bulky and more lipophilic biaryl ethers exhibited nanomolar potency. nih.govrsc.org This suggests that increased lipophilicity may facilitate the compound's passage across the lipid-rich mycobacterial cell wall or enhance binding to a hydrophobic pocket within the target protein.
However, increasing lipophilicity can also have detrimental effects on a compound's drug-like properties. An analogue with a 2-ethyl-6-chloro substitution pattern, while highly potent, also possessed high lipophilicity. nih.gov This characteristic unfortunately led to precipitation and extended absorption in the gut, resulting in suboptimal plasma exposure and hindering its further development. nih.gov This highlights a critical challenge in drug design: balancing the need for high potency, which can be driven by lipophilicity, with the necessity of maintaining favorable pharmacokinetic properties, such as solubility and bioavailability.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Imidazo[1,2-a]pyridine-7-carboxamide |
| Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) |
| Imidazo[1,2-a]pyridine-2-carboxamide |
| Imidazo[1,2-a]pyridine-8-carboxamide |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
| 2-ethyl-6-chloro imidazo[1,2-a]pyridine |
| N-benzylcarboxamide |
| Zolimidine |
| Alpidem |
| Zolpidem |
| Miroprofen |
| Indomethacin |
| Pretomanid |
| PA-824 |
| (S)-enantiomers |
| (R)-enantiomers |
| Ethyl 2-chloroacetoacetate |
| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate |
| 2-amino-5-methylpyridine |
| Imidazo[1,2-a]pyridine-7-carboxylic acid |
| Imidazo[1,2-a]pyridine-3-carboxylic acid |
Molecular Mechanisms of Action and Biological Target Elucidation for Imidazo 1,2 a Pyridine 7 Carboxamide Analogues
Identification of Key Protein Targets and Pathways
The biological activity of imidazo[1,2-a]pyridine (B132010) analogues stems from their ability to interact with and modulate the function of specific proteins and signaling pathways in both prokaryotic and eukaryotic cells.
A significant area of investigation for imidazo[1,2-a]pyridine amides (IPAs) has been in the development of new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). nih.gov These compounds have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. rsc.orgnih.gov
Mycobacterium tuberculosis QcrB : The primary target for many anti-TB imidazo[1,2-a]pyridine amides is the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain. rsc.orgplos.org By inhibiting QcrB, these compounds disrupt the oxidative phosphorylation pathway, which is crucial for generating adenosine (B11128) triphosphate (ATP) and essential for the survival and growth of Mtb. rsc.orgnih.gov A notable clinical candidate in this class, Telacebec (B1166443) (Q203), targets QcrB. rsc.orgnih.gov High-throughput screening identified initial hit compounds with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb strains. plos.orgnih.gov Optimization of these hits led to compounds with exceptional potency. nih.gov
InhA : The 2-trans-enoyl-acyl carrier protein reductase (InhA) is another validated target in Mtb. Imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been synthesized and shown to inhibit InhA, with the most potent derivatives exhibiting MIC values between 17 and 30 μM. nih.gov Molecular docking studies have supported the inhibitory action of these compounds against the InhA enzyme. nih.gov
Pantothenate Synthetase (PS) : Researchers have identified 2-methylimidazo[1,2-a]pyridine-3-carbohydrizides as inhibitors of Mtb pantothenate synthetase (PS). nih.gov The most active compound from this series demonstrated an MIC of 4.53 μM against Mtb and showed no cytotoxicity. nih.gov The inhibition of PS was confirmed through assays that measured a reduction in adenosine monophosphate (AMP) production. nih.gov
ATP Synthase : Separate from QcrB inhibition, imidazo[1,2-a]pyridine ethers (IPEs) have been discovered as selective and potent inhibitors of mycobacterial ATP synthase. rsc.orgnih.gov These compounds, identified through high-throughput screening, showed potent anti-Mtb activity with MIC values below 0.5 μM and ATP synthase IC₅₀ values less than 0.02 μM. rsc.orgnih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold extends to the inhibition of various eukaryotic enzymes implicated in different pathologies.
Acetylcholinesterase (AChE) : Certain imidazo[1,2-a]pyridine derivatives have been evaluated for their potential to inhibit acetylcholinesterase and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net One derivative bearing a biphenyl (B1667301) side chain was the most potent AChE inhibitor with an IC₅₀ value of 79 µM. nih.govresearchgate.net Another derivative with a 3,4-dichlorophenyl side chain was the strongest BChE inhibitor, with an IC₅₀ of 65 µM. nih.govresearchgate.net
Cyclin-Dependent Kinases (CDKs) : Given that the majority of cancers exhibit dysregulation of CDK function, these enzymes are attractive targets for anticancer drugs. dntb.gov.ua A novel imidazo[1,2-a]pyridine, AZ703, was identified as a selective inhibitor of CDK1 and CDK2. dntb.gov.ua This inhibition leads to cell cycle arrest and demonstrates potent antiproliferative activity across a range of tumor cell lines. dntb.gov.ua
Bruton's Tyrosine Kinase (BTK) : BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies. nih.gov Imidazo[1,2-b]pyridazine (B131497) and imidazo[1,2-a]pyrazin-8-ylamine derivatives have been developed as potent, irreversible BTK inhibitors. nih.govgoogle.com One imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), exhibited a BTK IC₅₀ of 1.3 nM and has advanced into Phase I clinical trials. nih.gov
VirB11 ATPase : The VirB11 ATPase is a key component of the type IV secretion system in bacteria like Helicobacter pylori, which is linked to gastric ulcers and cancer. ucl.ac.uknih.govnih.gov Virtual screening identified imidazo[1,2-a]pyrazine (B1224502) compounds as potential inhibitors of the H. pylori VirB11 ATPase (HP0525). ucl.ac.ukucl.ac.uk The lead compound from in vitro screening showed competitive inhibition of ATP with an IC₅₀ value of 7 μM. ucl.ac.ukucl.ac.uk
Imidazo[1,2-a]pyridine analogues can exert their biological effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival.
Akt Pathway : The PI3K/Akt/mTOR pathway is frequently overactivated in cancer and plays a central role in cell growth and survival. nih.gov Several novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the Akt/mTOR pathway, leading to anticancer effects in melanoma, cervical, and breast cancer cells. nih.govnih.govwaocp.org Studies have demonstrated that these compounds can decrease the levels of phosphorylated Akt (pAKT). nih.gov Furthermore, dual PI3K/mTOR inhibitors based on this scaffold have been developed. nih.gov
Cell Cycle Regulatory Proteins : Consistent with their role as CDK inhibitors, imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest in cancer cells. nih.gov This is often mediated by the upregulation of cell cycle regulatory proteins such as p53 and p21. nih.gov In addition to halting the cell cycle, these compounds can also trigger apoptosis (programmed cell death) in various cancer cell lines, including non-small cell lung cancer and breast cancer. nih.govnih.gov
In Vitro Biochemical and Cellular Assay Methodologies
A variety of in vitro assays are employed to characterize the activity and mechanism of action of imidazo[1,2-a]pyridine-7-carboxamide analogues.
Direct measurement of enzyme inhibition is a fundamental step in characterizing the mechanism of action of these compounds.
Cholinesterase Inhibition : The inhibitory activity against AChE and BChE is commonly determined using Ellman's assay. nih.govresearchgate.netresearchgate.net This colorimetric method measures the activity of the enzyme, and the potency of inhibitors is expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kinase Inhibition : For targets like BTK and CDKs, standard biochemical assays are used to determine the IC₅₀ values. dntb.gov.uagoogle.com These assays typically involve measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
ATPase Inhibition : The inhibition of enzymes like VirB11 ATPase is evaluated through in vitro screening assays that measure the hydrolysis of ATP. ucl.ac.ukucl.ac.uk These assays help identify competitive inhibitors that bind to the ATP-binding site. ucl.ac.uk
Cell-based assays are crucial for evaluating the efficacy of imidazo[1,2-a]pyridine analogues in a more biologically relevant context.
Cancer Cell Lines : The cytotoxic and antiproliferative effects of these compounds are frequently assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. nih.govnih.govnih.gov These assays are performed on a variety of cancer cell lines, such as those from breast, lung, melanoma, and cervical cancers, to determine the IC₅₀ values. nih.govnih.govwaocp.orgnih.gov Other methods include the trypan blue exclusion assay for cell death and clonogenic survival assays to assess the long-term proliferative capacity of cancer cells after treatment. nih.govwaocp.org
Mycobacterial Strains : The primary method for determining the antibacterial potency against M. tuberculosis is the Minimum Inhibitory Concentration (MIC) assay. nih.govnih.gov This assay determines the lowest concentration of a compound that inhibits the visible growth of the bacteria. nih.gov These tests are conducted against replicating, non-replicating, and drug-resistant (MDR and XDR) strains of Mtb to fully characterize the compound's activity spectrum. rsc.orgnih.gov
Data Tables
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues Against Bacterial Targets
| Compound Class | Target Enzyme | Organism | Potency | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine amides (IPAs) | QcrB | Mycobacterium tuberculosis | MIC: 0.03 - 5.0 μM | plos.orgnih.gov |
| Imidazo[1,2-a]pyridine-2-carboxamides | InhA | Mycobacterium tuberculosis | MIC: 17 - 30 μM | nih.gov |
| Imidazo[1,2-a]pyridine-3-carbohydrizides | Pantothenate Synthetase | Mycobacterium tuberculosis | MIC: 4.53 μM | nih.gov |
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues Against Eukaryotic Enzymes
| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Acetylcholinesterase (AChE) | 79 µM | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | Butyrylcholinesterase (BChE) | 65 µM | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine (AZ703) | Cyclin-Dependent Kinase 1/2 (CDK1/2) | Selective Inhibitor | dntb.gov.ua |
| Imidazo[1,2-b]pyridazine (TM471-1) | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | nih.gov |
Apoptosis and Cell Cycle Analysis Methodologies (e.g., Western blot, DAPI staining)
The investigation into how imidazo[1,2-a]pyridine analogues induce cancer cell death often involves detailed analysis of apoptosis (programmed cell death) and the cell cycle. Key laboratory techniques such as Western blotting and DAPI (4',6-diamidino-2-phenylindole) staining are instrumental in uncovering these pathways. nih.govresearchgate.net
Western Blot Analysis: This technique is used to detect specific proteins within a sample, providing insights into the cellular processes affected by the compound. In studies involving novel imidazo[1,2-a]pyridine (IP) compounds, Western blotting has been crucial for identifying the molecular mechanisms of action. researchgate.net For instance, the treatment of HCC1937 breast cancer cells with a compound designated as IP-5 led to increased levels of p53 and p21 proteins. nih.govnih.gov These proteins are significant markers of cell cycle arrest, indicating that the compound halts cell proliferation. nih.gov The findings suggest that IP-5 can stimulate cell cycle arrest at both the G0/G1 and G2/M phases. nih.gov
Furthermore, Western blot analysis revealed that IP-5 induces apoptosis through the extrinsic pathway. nih.gov This was evidenced by the increased activity of caspase 8 and caspase 7, as well as the cleavage of PARP (Poly (ADP-ribose) polymerase), a key protein involved in DNA repair and apoptosis. nih.govresearchgate.net The cleavage of PARP is a hallmark of apoptosis.
DAPI Staining: DAPI is a fluorescent stain that binds strongly to DNA, allowing researchers to visualize the nucleus of a cell. bio-rad-antibodies.com In healthy cells, the nucleus appears uniform. However, during apoptosis, the cell's chromatin condenses and the nucleus fragments. bio-rad-antibodies.com When cells treated with imidazo[1,2-a]pyridine analogues are stained with DAPI, these characteristic changes can be observed. Studies on the IP-5 compound showed that treated cells exhibited segmented chromatin, a distinct feature of apoptotic cells. nih.govresearchgate.net This visual evidence complements the biochemical data from Western blotting to confirm that the compounds induce apoptosis. nih.gov
A study on three novel IP compounds against the HCC1937 breast cancer cell line demonstrated their cytotoxic effects, with two of the compounds, IP-5 and IP-6, showing strong impacts. researchgate.net
Table 1: Research Findings on Imidazo[1,2-a]pyridine Analogues (IP-5) in HCC1937 Cells
| Methodology | Observation | Indicated Mechanism | Citation |
| Western Blot | Increased levels of p53 and p21 | Cell Cycle Arrest | nih.govnih.gov |
| Western Blot | Increased activity of caspase 7 and caspase 8 | Extrinsic Apoptosis Pathway | nih.govresearchgate.net |
| Western Blot | Increased PARP cleavage | Apoptosis | nih.govresearchgate.net |
| DAPI Staining | Segmented chromatin | Apoptosis | nih.govresearchgate.net |
Mechanistic Insights from Resistance Studies (e.g., spontaneous mutant generation and genomic analysis)
Understanding how pathogens or cancer cells develop resistance to a drug can provide profound insights into its mechanism of action. When a compound remains effective against strains that are resistant to other drugs, it suggests the compound utilizes a novel pathway or targets a different biological molecule.
In the context of antituberculosis research, certain imidazo[1,2-a]pyridine-3-carboxamides have shown exceptional potency against drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov A study synthesized and evaluated a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. nih.gov
The key findings from this research include:
High Potency Against Resistant Strains : Seven of the synthesized compounds displayed significant activity (MIC₉₀ values ≤1 μM) against various tuberculosis strains. nih.gov
Novel Target Indication : The outstanding potency of these agents against MDR and XDR strains suggests that they inhibit a novel target, bypassing the mechanisms that confer resistance to first-line drugs. nih.gov
Transcriptional Profiling : To gain a preliminary understanding of the mode of action, a transcriptional profiling experiment was performed on Mtb treated with a representative compound from the class. nih.gov This type of genomic analysis helps to identify which genes and pathways are affected by the drug, offering clues to its mechanism.
Table 2: Activity of a Representative Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Against Drug-Resistant Mtb
| Compound Class | Target Organism | Key Finding | Implication for Mechanism | Citation |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis | Maintained high potency against strains resistant to other drugs. | The compound likely acts on a novel target not affected by existing resistance mutations. | nih.gov |
Preclinical Pharmacological Evaluation of Imidazo 1,2 a Pyridine 7 Carboxamide Lead Compounds
In Vitro and In Vivo Efficacy Studies in Disease Models
Anti-Mycobacterial Efficacy in Murine Models
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of anti-tuberculosis (TB) agents. nih.gov One derivative, ND-09759, demonstrated significant bactericidal activity in a mouse model of Mycobacterium tuberculosis infection. nih.gov Treatment with ND-09759 resulted in a significant decrease in the bacterial load in the lungs and spleens of infected mice, with efficacy comparable to the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. nih.gov Histopathological analysis also revealed a marked reduction in inflammation in the lungs of mice treated with this compound. nih.gov Further studies have shown that imidazo[1,2-a]pyridine-3-carboxamides are also active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govrsc.org Another compound from this class, ND-10885, has shown efficacy against Mycobacterium avium infection in a murine model, reducing bacterial counts in the lung, spleen, and liver. montana.edu
Table 1: Anti-Mycobacterial Efficacy of Imidazo[1,2-a]pyridine-7-carboxamide Derivatives in Murine Models
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| ND-09759 | M. tuberculosis infected mice | Significant reduction in bacterial load in lungs and spleen, comparable to isoniazid and rifampicin. Reduced lung inflammation. | nih.gov |
| ND-10885 | M. avium infected mice | Significant activity in the lung, spleen, and liver. Additive effect when combined with rifampin in the lung. | montana.edu |
| Compound 18 | Mtb H37Rv infected mice | Potency surpassed that of clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains. | nih.gov |
Anticancer Activity in Preclinical Cell Line Models
The anticancer potential of imidazo[1,2-a]pyridine (B132010) derivatives has been investigated in various preclinical cell line models. nih.gov A series of novel imidazo[1,2-a]pyridine compounds were synthesized and evaluated for their cytotoxic effects against HCC1937 breast cancer cells. nih.gov Three compounds, designated IP-5, IP-6, and IP-7, demonstrated cytotoxic effects, with IP-5 and IP-6 showing strong impacts with IC50 values of 45µM and 47.7µM, respectively. nih.gov Further investigation into the mechanism of action of IP-5 revealed that it induced cell cycle arrest and apoptosis through the extrinsic pathway, as evidenced by increased levels of p53, p21, and cleaved PARP, as well as activation of caspases 7 and 8. nih.govnih.gov
In another study, novel imidazo[1,2-a]pyridine derivatives were developed as covalent inhibitors of KRAS G12C, a common mutation in intractable cancers. rsc.org Compound I-11 from this series was identified as a potent anticancer agent in KRAS G12C-mutated NCI-H358 lung cancer cells. rsc.org Additionally, a series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives were synthesized and tested for their anticancer activity against MCF-7 breast cancer and HeLa cervical cancer cell lines. One compound demonstrated significant cytotoxicity with IC50 values of 2.35 µM and 10.89 µM against MCF-7 and HeLa cells, respectively. researchgate.net
Table 2: Anticancer Activity of this compound Derivatives in Cell Line Models
| Compound/Derivative | Cell Line | Key Findings | Reference |
|---|---|---|---|
| IP-5 | HCC1937 (Breast Cancer) | Strong cytotoxic effect (IC50 = 45µM), induced cell cycle arrest and extrinsic apoptosis. | nih.govnih.gov |
| IP-6 | HCC1937 (Breast Cancer) | Strong cytotoxic effect (IC50 = 47.7µM). | nih.gov |
| I-11 | NCI-H358 (Lung Cancer) | Potent anticancer agent against KRAS G12C-mutated cells. | rsc.org |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivative | MCF-7 (Breast Cancer), HeLa (Cervical Cancer) | Cytotoxicity with IC50 of 2.35 µM (MCF-7) and 10.89 µM (HeLa). | researchgate.net |
| HB9 | A549 (Lung Cancer) | IC50 of 50.56 μM, outperforming Cisplatin. | chemmethod.com |
| HB10 | HepG2 (Liver Carcinoma) | IC50 of 51.52 μM, lower than Cisplatin. | chemmethod.com |
Antiprotozoal and Antifungal Activity in Relevant Models
The imidazo[1,2-a]pyridine scaffold has been explored for its potential against protozoal and fungal infections. nih.gov DNDI-VL-2098, an imidazo[1,2-a]pyridine derivative, has been investigated as a potential oral agent for visceral leishmaniasis. dndi.org Studies have demonstrated its efficacy in animal models of leishmaniasis. dndi.org
In the realm of antifungal research, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their activity against a resistant strain of Candida albicans. scirp.orgscirp.org Four of the synthesized compounds showed activity, with one compound, 10i, being the most potent with a minimum inhibitory concentration (MIC) of 41.98 µmol/L. scirp.org The imidazo[1,2-a]pyridine scaffold itself is recognized for its antifungal properties. researchgate.netnih.gov
Table 3: Antiprotozoal and Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Organism/Disease | Model | Key Findings | Reference |
|---|---|---|---|---|
| DNDI-VL-2098 | Visceral Leishmaniasis | Animal models | Efficacious as a potential oral agent. | dndi.org |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (Compound 10i) | Candida albicans (resistant strain) | In vitro microdilution assay | Potent antifungal activity with a MIC of 41.98 µmol/L. | scirp.org |
Anti-inflammatory and Analgesic Research in Preclinical Models
Derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory and analgesic properties in preclinical studies. nih.gov Carboxylic acid derivatives of this scaffold have been shown to reduce inflammation in in vivo models, with some compounds exhibiting better gastric safety profiles compared to indomethacin. researchgate.net In a carrageenan-induced edema model, imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid showed more efficient edema inhibition than indomethacin. researchgate.net The latter compound also demonstrated chronic anti-inflammatory activity in a granuloma model. researchgate.net
A novel synthetic derivative of imidazo[1,2-a]pyridine, MIA, was shown to exert anti-inflammatory effects in breast and ovarian cancer cell lines by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives has also been linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net
Table 4: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced edema (in vivo) | More efficient edema inhibition than indomethacin. | researchgate.net |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced edema and granuloma model (in vivo) | More efficient acute edema inhibition than indomethacin; demonstrated chronic anti-inflammatory activity. | researchgate.net |
| MIA | MDA-MB-231 (Breast Cancer) and SKOV3 (Ovarian Cancer) cell lines | Suppressed the STAT3/NF-κB/iNOS/COX-2 signaling pathway. | nih.gov |
Preclinical Pharmacokinetic (PK) Investigations
Metabolic Stability Studies (e.g., liver microsomes from animal models)
The metabolic stability of imidazo[1,2-a]pyridine derivatives is a critical aspect of their preclinical evaluation, often assessed using liver microsomes from various species. wuxiapptec.com For the anti-leishmanial candidate DNDI-VL-2098, in vitro studies showed high metabolic stability in liver microsomes and hepatocytes, suggesting very slow metabolism. dndi.org This stability is consistent with its low in vivo clearance and good oral bioavailability across multiple species. dndi.org
In the context of anti-tuberculosis agents, the in vitro microsomal stability of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228), compound 13, was evaluated in rat, mouse, dog, and human liver microsomes. nih.gov The compound showed varied metabolism across species, being highly metabolized in mouse microsomes (79.9%) but not at all in human microsomes (0% metabolized). nih.gov Another study on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides found that one compound had moderate in vitro stability in rat liver microsomes (69% metabolized) and displayed promising in vivo pharmacokinetics with low clearance. nih.gov These studies highlight the importance of interspecies differences in metabolism when extrapolating preclinical data to humans. mdpi.com
Table 5: Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives in Liver Microsomes
| Compound | Species | % Metabolized | Key Findings | Reference |
|---|---|---|---|---|
| DNDI-VL-2098 | Mouse, Rat, Dog, Hamster | Not specified, but described as stable | High metabolic stability in vitro, consistent with low in vivo clearance. | dndi.org |
| Compound 13 | Rat | 19.3% | Varied metabolism observed across species. | nih.gov |
| Mouse | 79.9% | nih.gov | ||
| Dog | 41.2% | nih.gov | ||
| Human | 0% | nih.gov | ||
| Compound 4 | Rat | 69% | Moderate in vitro stability, promising in vivo PK with low clearance. | nih.gov |
Preclinical Toxicology and Selectivity Assessment
Toxicological screening is a critical step to identify potential liabilities of lead compounds. This involves assessing both cytotoxicity against non-target cells to determine selectivity and in vivo acute toxicity to understand systemic tolerance.
To evaluate the selectivity of imidazo[1,2-a]pyridine carboxamides, cytotoxicity assays were performed against non-cancerous, non-target cell lines. A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were screened against the VERO (verda reno) cell line, derived from monkey kidney epithelial cells. rsc.org The results indicated that these compounds were non-cytotoxic, with IC₅₀ values greater than 128 μM. rsc.org Similarly, another analogue, compound 20 , also showed no cytotoxicity against VERO cells, with a cell cytotoxicity (CC₅₀) value above 110 μM. rsc.org This lack of activity against a non-target mammalian cell line suggests a favorable selectivity profile for these compounds.
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Carboxamide Derivatives in a Non-Target Cell Line
| Compound Series/Analogue | Cell Line | Cytotoxicity Result | Citation |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO | IC₅₀ > 128 μM | rsc.org |
| Compound 20 | VERO | CC₅₀ > 110 μM | rsc.org |
Acute oral toxicity studies have been conducted in rodent models to assess the systemic effects of single high doses of imidazo[1,2-a]pyridine derivatives. In one study following OECD (Organisation for Economic Co-operation and Development) guidelines, the acute toxicity of three test compounds was evaluated in Wistar rats at doses of 300 mg/kg, 1000 mg/kg, and 2000 mg/kg. No mortality was observed at the 300 mg/kg dose. However, at 1000 mg/kg, signs of toxicity such as tremors and lack of alertness appeared after 3-4 days. Mortality was observed in all animals receiving the 2000 mg/kg dose.
Another exploratory toxicology study in mice evaluated several 2,3-substituted imidazo[1,2-a]pyridines to determine their median lethal dose (LD₅₀). Animals were administered single doses at levels of 0.5, 1.0, 2.0, and 4.0 g/kg and were monitored for 14 days. These studies help to establish a preliminary safety range for the compound class.
Table 3: Summary of Acute Toxicity Studies in Animal Models
| Animal Model | Doses Administered | Key Observations | Citation |
|---|---|---|---|
| Wistar Rats | 300, 1000, 2000 mg/kg | No mortality at 300 mg/kg; Toxicity signs at 1000 mg/kg; Mortality at 2000 mg/kg. | |
| Mice | 0.5, 1.0, 2.0, 4.0 g/kg | 14-day observation to determine LD₅₀. |
Computational Chemistry and Rational Drug Design for Imidazo 1,2 a Pyridine 7 Carboxamide Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and affinities of imidazo[1,2-a]pyridine-7-carboxamide derivatives with various biological targets.
Docking studies on related imidazo[1,2-a]pyridine (B132010) derivatives have been extensively performed to elucidate their mechanism of action. For instance, derivatives have been docked into the active sites of enzymes like the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis (InhA) and the human leukotriene A4 hydrolase (LTA4H). nih.govchemmethod.com In one study, a novel imidazo[1,2-a]pyridine derivative, MIA, was docked into the NF-κB p50 subunit, demonstrating its potential to interfere with this inflammatory signaling pathway. nih.gov The software AutoDock is a commonly used tool for these investigations. nih.gov
The analysis of ligand-protein interactions reveals the specific forces driving the binding event. Key interactions for imidazo[1,2-a]pyridine scaffolds often include:
Hydrogen Bonding: The carboxamide group at the 7-position is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.
Pi-Cation Interactions: The aromatic nature of the fused ring system can engage in pi-cation interactions with charged residues. openpharmaceuticalsciencesjournal.comresearchgate.net
Hydrophobic Interactions: Substituents on the imidazo[1,2-a]pyridine core can fit into hydrophobic pockets within the target protein, enhancing binding affinity.
In a study targeting oxidoreductase, a key enzyme in breast cancer, an imidazo[1,2-a]pyridine derivative demonstrated a high binding energy of -9.207 kcal/mol, with crucial interactions involving residues like His 222, Tyr 216, and Lys 270. asianpubs.org Similarly, when targeting human LTA4H, a hybrid compound (HB7) showed a strong binding affinity with an S-score of -11.237 Kcal/mol. chemmethod.com These findings underscore the importance of specific amino acid interactions in the biological activity of this class of compounds.
| Derivative Class | Target Protein | Key Findings | Reference |
| Imidazo[1,2-a]pyridine amides | M. tuberculosis Enoyl Acyl Carrier Protein Reductase (4TZK) | Identified binding pattern at the active site for potent anti-TB compounds. | nih.gov |
| Imidazo[1,2-a]pyridine hybrids | Human LTA4H (3U9W) | Hybrids interacted with key active site residues; HB7 showed the strongest binding affinity. | chemmethod.com |
| Imidazo[1,2-a]pyridine derivative (MIA) | NF-κB p50 (1NFK) | MIA docked into the NF-κB p50 subunit, suggesting a mechanism for its anti-inflammatory effects. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase (3IVX) | Showed H-bonding with Gly158, Met195, Pro38 and pi-cation interactions with His47. | openpharmaceuticalsciencesjournal.comresearchgate.net |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time under physiological conditions.
MD simulations have been employed to validate the stability of docked imidazo[1,2-a]pyridine derivatives within the binding site of their target proteins. For example, a 100 ns MD simulation was performed on a highly active anti-tubercular compound, IPA-6, complexed with its target protein to confirm the stability of the binding pose and intermolecular interactions. nih.gov In another study on antimycobacterial analogues, a 1.2 ns MD simulation using the Desmond program confirmed the stability of the ligand-protein complex, with the Root Mean Square Deviation (RMSD) remaining within an acceptable range (< 3 Å), indicating a stable binding. openpharmaceuticalsciencesjournal.com The analysis of the Root Mean Square Fluctuation (RMSF) plot can also provide insights into local changes along the protein chain upon ligand binding. openpharmaceuticalsciencesjournal.com These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, solvated environment.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR), which considers the 3D properties of molecules, is particularly powerful.
For imidazo[1,2-a]pyridine derivatives, 3D-QSAR studies, often using methods like Comparative Molecular Field Analysis (CoMFA), have been instrumental in understanding the structural requirements for activity. nih.govnih.gov These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for biological activity.
In one study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, an atom-based 3D-QSAR model was developed for a training set of twenty-seven compounds, yielding a model with high correlation (R² = 0.9181) and predictive power (Q² = 0.6745). openpharmaceuticalsciencesjournal.comresearchgate.net Another 3D-QSAR study on imidazo-pyridine derivatives targeting both AT1 and PPARγ also produced robust CoMFA models, which were then used to guide the design of new molecules with enhanced predicted activities. nih.govnih.gov These models provide a roadmap for optimizing the this compound scaffold by indicating where to add or remove substituents to improve therapeutic efficacy.
| Parameter | Value | Description |
| R² (Correlation Coefficient) | 0.9181 | Goodness of fit for the training set. |
| SD (Standard Deviation) | 0.3305 | The standard deviation of the regression. |
| Q² (Cross-validation Coefficient) | 0.6745 | Predictive power of the model for the test set. |
| RMSE (Root Mean Square Error) | 0.65 | The predictive error of the model. |
| Pearson-R | 0.8427 | Correlation between predicted and observed activities for the test set. |
| Data sourced from a study on antimycobacterial analogues. openpharmaceuticalsciencesjournal.comresearchgate.net |
Pharmacophore Modeling and Virtual High-Throughput Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to search large compound libraries in a process known as virtual high-throughput screening (vHTS).
A common pharmacophore hypothesis (CPH) for antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues was generated, resulting in a five-featured model denoted HHPRR, which includes one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.comresearchgate.net Such models are critical for ligand-based drug design, especially when the 3D structure of the target protein is unknown. openpharmaceuticalsciencesjournal.com
Virtual screening collaborations have successfully utilized the imidazo[1,2-a]pyridine scaffold to identify new hits. nih.govrsc.org An innovative pre-competitive vHTS effort to explore hits for visceral leishmaniasis probed five proprietary pharmaceutical company libraries, rapidly expanding the chemotype and improving the antiparasitic activity and selectivity. nih.govrsc.org This approach allows for the efficient identification of novel derivatives, including potential this compound compounds, with desired biological activities from vast chemical spaces.
In Silico ADMET Prediction for Lead Optimization
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction allows for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic or toxicity profiles.
For various imidazo[1,2-a]pyridine derivatives, ADMET properties are routinely predicted using computational tools like SwissADME and QikProp. openpharmaceuticalsciencesjournal.comnih.gov These tools calculate a range of physicochemical and pharmacokinetic parameters, including lipophilicity (LogP), topological polar surface area (TPSA), rotatable bonds, and adherence to drug-likeness rules like Lipinski's rule of five. nih.govnih.gov
In a study designing new anti-tubercular imidazo[1,2-a]pyridine-3-carboxamides, the designed ligands were validated through ADME and toxicity prediction. nih.gov The results showed zero violations of Lipinski's rules, predicted high gastrointestinal absorption, and were predicted to be non-carcinogenic and non-cytotoxic, making them promising candidates for further experimental validation. nih.gov Such predictions are vital for the lead optimization phase of this compound derivatives, ensuring that synthesized compounds have a higher probability of possessing favorable drug-like properties.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov By calculating properties like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, DFT provides deep insights into the chemical nature of this compound derivatives.
DFT calculations, often performed at the B3LYP/6-31G(d,p) level of theory, are used to obtain the most stable ground state geometry of these molecules. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. scirp.org For instance, a study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives found that the energy gaps ranged from 2.49 eV to 3.91 eV, allowing for a ranking of their relative stability and reactivity. scirp.org
The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is crucial for understanding how the molecule will interact with biological targets. nih.gov Fukui indices can further pinpoint the most likely sites for nucleophilic and electrophilic attack. scirp.org These theoretical studies are invaluable for understanding the intrinsic electronic properties that govern the biological activity of the imidazo[1,2-a]pyridine scaffold. researchgate.net
Advanced Research and Optimization Strategies for Imidazo 1,2 a Pyridine 7 Carboxamide Analogues
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. This approach has been instrumental in the optimization of imidazo[1,2-a]pyridine-7-carboxamide derivatives.
A notable application of SBDD was in the development of inhibitors for branched-chain aminotransferase 1 and 2 (BCAT1/2), enzymes implicated in various cancers. Researchers designed a hybrid molecule incorporating the this compound scaffold. acs.orgnih.gov By overlaying the X-ray crystal structures of a known benzimidazole-based BCAT2 inhibitor with their own pyrimidinedione-based inhibitor, they identified remarkable similarities in how the aromatic moieties occupied the substrate pocket. acs.orgnih.gov This structural insight inspired the design of a hybrid compound, 3-[2,6-Dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-methyl-2-(pyridin-2-yl)this compound, which successfully combined key structural elements from both parent molecules to fit within the enzyme's active site. acs.orgnih.gov X-ray crystallography of the resulting hybrid confirmed its binding mode, validating the SBDD strategy. acs.orgnih.gov
Similarly, in the pursuit of inhibitors for urokinase plasminogen activator (uPA), a target in cancer therapy, a fragment-based drug design (FBDD) approach, which is a subset of SBDD, was employed. researchgate.netscispace.com Although the crystal structure of uPA was not extensively used for the initial design of the 7-carboxamide series, the general SBDD principle of targeting specific pockets (in this case, the S1 pocket) with tailored chemical fragments was central to the strategy. researchgate.netscispace.com The imidazo[1,2-a]pyridine (B132010) scaffold was used to link fragments that bind to the enzyme's active site, with subsequent optimization guided by activity data. scispace.com
For related isomers, such as imidazo[1,2-a]pyridine-3-carboxamides, SBDD has been used to develop inhibitors of cholesterol 24-hydroxylase (CH24H). bioworld.com X-ray structural analysis revealed that a bridged morpholine (B109124) substituent on the amide nitrogen could efficiently occupy a narrow hydrophobic space within the enzyme, guiding the optimization of potent and selective inhibitors. bioworld.com These examples highlight the power of SBDD in rationally optimizing substituents around the imidazo[1,2-a]pyridine core to achieve high affinity and selectivity.
Ligand-Based Drug Design Methodologies
When high-resolution structural data of the target is unavailable, ligand-based drug design (LBDD) methodologies become crucial. These strategies rely on analyzing the properties of molecules known to interact with the target to derive a model that predicts activity. Key LBDD methods include the analysis of structure-activity relationships (SAR) and the development of quantitative structure-activity relationship (QSAR) models.
The development of this compound inhibitors of urokinase plasminogen activator (uPA) provides a clear example of SAR-driven optimization. scispace.com Starting with a fragment-based hit, researchers systematically explored the SAR around the scaffold. scispace.com A set of imidazo[1,2-a]pyridines linked to S1-binding fragments was synthesized and evaluated, leading to the identification of key structural features for potent uPA inhibition. scispace.com
The data from these studies allowed for the establishment of a clear SAR profile, as summarized in the table below.
| Compound | R1 Group (at C3) | R2 Group (Amide) | uPA Inhibition IC50 (nM) |
|---|---|---|---|
| Example 1 | 4-Chlorophenyl | Guanidinobenzyl | 140 |
| Example 2 | 3-Chlorophenyl | Guanidinobenzyl | 42 |
| Example 3 | Phenyl | Guanidinobenzyl | 150 |
| Example 4 | 4-Chlorophenyl | Aminomethylbenzyl | >10000 |
| Example 5 | 3-Chlorophenyl | 4-(Guanidinomethyl)phenyl | 14 |
The SAR studies revealed that a 3-chlorophenyl group at the C3 position and a 4-(guanidinomethyl)phenyl group on the 7-carboxamide were optimal for high-affinity uPA inhibition. scispace.com
For other isomers, such as the imidazo[1,2-a]pyridine-3-carboxamides, more complex LBDD models have been developed. In one study targeting mycobacterial activity, researchers generated a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features. rsc.orgtandfonline.com This was used to build a 3D-QSAR model that could successfully predict the activity of new analogues, demonstrating the utility of computational LBDD in guiding the synthesis of more potent compounds. rsc.orgtandfonline.com
Multi-Targeting Approaches with this compound Derivatives
Designing single molecules that can modulate multiple biological targets offers a promising strategy for treating complex diseases like cancer and inflammatory disorders. The this compound scaffold has been successfully utilized as a core for the development of such multi-target agents.
A key example is the creation of dual inhibitors of Interleukin-1 receptor-associated kinase (IRAK) and FMS-like tyrosine kinase 3 (FLT3), two kinases implicated in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). A patent for multi-cyclic compounds describes derivatives of this compound designed to inhibit both IRAK1, IRAK4, and FLT3 simultaneously. This approach aims to provide a more effective treatment by blocking multiple pathogenic signaling pathways with a single chemical entity.
Another application of this scaffold is in the development of inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key protein in inflammatory signaling pathways. Patent literature discloses heteroaryl carboxamides, including this compound derivatives, as potent RIPK2 inhibitors for potential use in treating inflammatory conditions. google.com While not explicitly dual-target in all cases, inhibiting a central node like RIPK2 can affect multiple downstream inflammatory responses.
| Derivative Class | Intended Targets | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Multi-cyclic Imidazopyridine Carboxamides | IRAK1, IRAK4, FLT3 | Acute Myeloid Leukemia (AML) | |
| Heteroaryl Carboxamides | RIPK2 | Inflammatory Diseases | google.com |
| Pyrrolo[2,3-c]pyridine Conjugates | p38 Kinase | Inflammatory Diseases (e.g., Arthritis) | tandfonline.com |
These examples underscore the versatility of the this compound scaffold in accommodating the complex structural requirements needed to interact with multiple distinct biological targets.
Development of Hybrid Molecules and Conjugates
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or synergistic biological activity profile. The this compound scaffold is an ideal platform for such strategies.
As mentioned previously, a hybrid molecule was designed to inhibit BCAT1/2 by combining the this compound core with a (trifluoromethyl)pyrimidinedione moiety. acs.orgnih.gov This hybrid, 3-[2,6-Dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-methyl-2-(pyridin-2-yl)this compound, was rationally designed based on structural overlays of known inhibitors and represents a successful fusion of two different chemical classes to achieve a desired biological effect. acs.orgnih.gov
Another sophisticated example is the development of a conjugate molecule designed as a p38 kinase inhibitor. tandfonline.com In this case, the this compound moiety was linked to a pyrrolo[2,3-c]pyridine core, which in turn was substituted with a trifluorobenzoyl group. The resulting compound, N-methyl-2-{[7-oxo-3-(2,4,6-trifluorobenzoyl)-1,7-dihydro-6H-pyrrolo-[2,3-c]pyridin-6-yl]methyl}-imidazo[1,2-a]pyridine-7-carboxamide, demonstrated potent p38α kinase inhibition with IC50 values in the low nanomolar range. tandfonline.com
Hybridization strategies have also been applied to the broader imidazo[1,2-a]pyridine class for other therapeutic purposes. For instance, researchers have created imidazo[1,2-a]pyridine-chalcone conjugates as potential agents against kinetoplastids, the parasites responsible for diseases like leishmaniasis and trypanosomiasis. In another example, imidazo[1,2-a]pyridine was coupled with piperazino-1,3-benzothiazin-4-ones to create hybrid molecules with potent anti-tuberculosis activity. rsc.org These studies showcase a recurring strategy: leveraging the favorable properties of the imidazo[1,2-a]pyridine core by linking it to other bioactive molecules to create novel therapeutic candidates.
Future Perspectives and Research Challenges in Imidazo 1,2 a Pyridine 7 Carboxamide Investigation
Emerging Synthetic Methodologies and Green Chemistry Applications
The synthesis of the imidazo[1,2-a]pyridine (B132010) core has evolved significantly from traditional methods. Early approaches often involved the condensation of 2-aminopyridines with α-haloketones, which could require harsh conditions. Modern research is focused on developing more efficient, versatile, and environmentally benign synthetic routes.
Emerging strategies include:
Multi-component Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction are gaining traction for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com These reactions offer high atom economy and allow for the rapid generation of diverse compound libraries from simple starting materials like 2-aminopyridine (B139424), an aldehyde, and an isonitrile.
Catalyst and Solvent Innovation: Researchers are exploring novel catalytic systems to improve efficiency and reduce environmental impact. This includes the use of copper catalysts for coupling reactions, molecular iodine, and even catalyst-free approaches under specific conditions. organic-chemistry.orgacs.org
Green Chemistry Principles: A significant push towards "green" synthesis is evident. researchgate.net Methodologies are being developed that utilize water as a solvent, employ ultrasound or microwave assistance to expedite reactions, and avoid the use of heavy metal catalysts. organic-chemistry.orgresearchgate.net For instance, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water has been reported for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net
These advancements not only streamline the production of imidazo[1,2-a]pyridine-7-carboxamide and its analogs but also align with the growing demand for sustainable practices in pharmaceutical chemistry. researchgate.net
Elucidation of Novel Biological Targets and Polypharmacology
While initial research has identified key targets for imidazo[1,2-a]pyridine derivatives, the full extent of their biological interactions is still under investigation. The diverse activities reported, from anticancer to antitubercular, suggest that these compounds may interact with multiple cellular targets, a concept known as polypharmacology. nih.govrsc.org
Future research will focus on:
Target Deconvolution: Identifying the specific molecular targets responsible for the observed therapeutic effects is a primary challenge. For example, in Mycobacterium tuberculosis (Mtb), while some derivatives are known to inhibit QcrB, a subunit of the cytochrome bcc complex involved in energy metabolism, others may have different mechanisms of action. rsc.orgnih.gov A switch in the mode of action has been proposed as a possible reason for the weaker activity of 2-carboxamide (B11827560) derivatives compared to 3-carboxamides against Mtb. nih.gov
Exploring New Therapeutic Areas: The scaffold's versatility encourages screening against a broader range of diseases. For instance, derivatives have been investigated as inhibitors of c-Met kinase in cancer, cyclooxygenase-2 (COX-2) for anti-inflammatory effects, and cholesterol 24-hydroxylase (CH24H) for neurological conditions. nih.govbenthamdirect.combioworld.com
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to optimize potency and selectivity for specific targets. Research has shown that modifications at various positions (C2, C3, C6, C7, and C8) of the imidazo[1,2-a]pyridine core can significantly impact biological activity. nih.govnih.gov For example, in the context of anti-TB agents, the introduction of bulky, lipophilic biaryl ethers resulted in compounds with potent nanomolar activity. nih.gov
The table below summarizes some of the identified biological targets for various imidazo[1,2-a]pyridine derivatives.
| Compound Class | Biological Target | Therapeutic Area |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (cytochrome bcc complex) | Tuberculosis rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine ethers | ATP synthase | Tuberculosis rsc.org |
| Imidazo[1,2-a]pyridine derivatives | c-Met kinase | Cancer nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Cyclooxygenase-2 (COX-2) | Inflammation, Cancer benthamdirect.comnih.gov |
| Imidazo[1,2-a]pyridine derivatives | Cholesterol 24-hydroxylase (CH24H) | Neurology bioworld.com |
| Imidazo[1,2-a]pyridine-2-carboxamides | InhA | Tuberculosis rsc.org |
Addressing Resistance Mechanisms in Pathogen Models
A significant hurdle in the development of new anti-infective agents is the emergence of drug resistance. For imidazo[1,2-a]pyridine-based compounds targeting pathogens like Mycobacterium tuberculosis, understanding and overcoming resistance is critical for their long-term viability.
Key challenges and research directions include:
Identifying Resistance Mutations: The clinical candidate telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine amide, targets the QcrB subunit of the respiratory chain. rsc.org Resistance to this class of drugs often arises from mutations in the qcrB gene. Continued surveillance and characterization of these mutations in clinical isolates are essential.
Developing Next-Generation Inhibitors: Research is focused on designing new analogs that can evade known resistance mechanisms. This involves structural modifications to the imidazo[1,2-a]pyridine scaffold to either find alternative binding modes or inhibit targets that are less prone to resistance-conferring mutations. nih.gov
Combination Therapy: As with many anti-infective treatments, combining imidazo[1,2-a]pyridines with other drugs that have different mechanisms of action could be a powerful strategy to prevent the emergence of resistance and treat drug-resistant infections. nih.gov
Derivatives of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) have shown remarkable potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, highlighting their potential to address this urgent global health threat. nih.gov
Development of Advanced Preclinical Models
To better predict clinical outcomes, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex and physiologically relevant preclinical models.
These advanced models include:
3D Cell Spheroids: Three-dimensional models, such as tumor spheroids, more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. mdpi.com Studies using selenylated imidazo[1,2-a]pyridine derivatives on 3D colon cancer models have provided valuable insights into their cytotoxic effects and mechanisms of action, such as the induction of oxidative stress. mdpi.comnih.gov
Organoid Models: Patient-derived organoids (PDOs) are miniature, self-organizing 3D structures grown from patient tumor cells that recapitulate the architecture and genetic features of the original tumor. youtube.com These models are becoming increasingly important for drug screening and personalized medicine, offering a platform to test the efficacy of compounds like this compound on a patient-specific basis. youtube.com
The use of these sophisticated models provides a more rigorous preclinical evaluation, potentially improving the success rate of compounds transitioning to clinical trials. youtube.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and optimization of new drug candidates is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize this endeavor.
Applications in imidazo[1,2-a]pyridine research include:
Virtual Screening: AI-driven virtual screening allows for the rapid in silico evaluation of vast compound libraries to identify molecules with a high probability of binding to a specific biological target. nih.govrsc.org This approach was successfully used to expand a hit series of imidazo[1,2-a]pyridines for visceral leishmaniasis. nih.govrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net Such models have been developed for imidazo[1,2-a]pyridine-3-carboxamide analogs to predict their antimycobacterial activity and guide the design of more potent derivatives. openpharmaceuticalsciencesjournal.comresearchgate.net
De Novo Drug Design: Machine learning models can be trained to generate entirely new molecular structures with desired properties. This opens up possibilities for designing novel this compound derivatives with optimized potency, selectivity, and pharmacokinetic profiles.
Predictive Modeling: Computational tools like molecular docking and pharmacophore modeling help researchers understand how these compounds interact with their targets at a molecular level, providing insights for rational drug design. acs.orgnih.govopenpharmaceuticalsciencesjournal.com
The integration of these computational methods with traditional experimental work creates a synergistic cycle of design, synthesis, and testing, ultimately enhancing the efficiency of drug discovery in the imidazo[1,2-a]pyridine field. nih.govresearchgate.net
Q & A
Q. What are the most reliable synthetic methodologies for preparing imidazo[1,2-a]pyridine-7-carboxamide derivatives?
The synthesis of this compound derivatives often involves multi-step protocols. For example, compound 3-((4-Guanidinobenzyl)amino)-N-(2-(4-methylpiperazin-1-yl)ethyl)this compound was synthesized via Boc deprotection under acidic conditions (General Procedure E), yielding a 97% pure product . Similarly, N-Cyclopropyl-3-((4-(2,3-di-Boc-guanidino)benzyl)amino)this compound was prepared using a Groebke-Blackburn-Bienaymé three-component reaction (Procedure D) . Key steps include condensation of 2-aminopyridines with aldehydes and isocyanides, followed by purification via UPLC/MS for structural confirmation .
Q. How can researchers validate the structural integrity of this compound derivatives?
Structural validation typically combines spectroscopic and crystallographic methods. For instance, X-ray crystallography has been employed to resolve the crystal structure of ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate , confirming bond angles and packing interactions . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular composition, as demonstrated for derivatives like 2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine . UPLC/MS is also used to assess purity (>95%) and monitor reaction progress .
Q. What in vitro bioassays are suitable for screening the biological activity of these compounds?
Common assays include enzyme inhibition studies (e.g., urokinase plasminogen activator [uPA] inhibition using fluorogenic substrates) and cytotoxicity profiling across cell lines (e.g., HepG2, MCF-7). For example, compound 5.18f exhibited uPA inhibition with an IC₅₀ of 0.8 µM, validated via dose-response curves . Cytotoxicity data for imidazo[1,2-a]pyridine derivatives against cancer cells (e.g., IC₅₀ values ranging from 10–21 µM in Hep-2 and MCF-7 cells) can guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across studies be resolved?
Discrepancies in cytotoxicity (e.g., compound 10a showing 76 µM in Vero vs. 16 µM in A375 cells) may arise from cell line-specific sensitivity or assay conditions . To address this, researchers should:
- Standardize assay protocols (e.g., incubation time, cell density).
- Validate results using orthogonal methods (e.g., apoptosis assays, mitochondrial membrane potential tests).
- Cross-reference with pharmacokinetic data (e.g., solubility, metabolic stability) to identify false positives .
Q. What strategies optimize the selectivity of this compound derivatives for therapeutic targets?
Selectivity can be enhanced through:
- Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, guanidinobenzyl) improves uPA inhibition .
- Scaffold hybridization : Conjugating chalcone moieties enhances antikinetoplastid activity .
- Computational modeling : Docking studies predict binding modes to avoid off-target interactions (e.g., with cytochrome P450 enzymes) .
Q. How do researchers translate in vitro anti-inflammatory activity to in vivo models?
For compounds like imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties , in vivo validation involves:
Q. What methodologies elucidate the mechanism of action (MoA) of these compounds?
MoA studies employ:
- Kinase profiling panels : Identify off-target kinase inhibition (e.g., c-Met, EGFR).
- Transcriptomics : RNA-seq reveals pathways modulated by treatment (e.g., NF-κB in inflammation) .
- Chemical proteomics : Use photoaffinity probes to map protein targets in cell lysates .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
